molecular formula C11H18N2S B13965014 2-Cyclohexylamino-4,5-dimethylthiazole CAS No. 2289-76-1

2-Cyclohexylamino-4,5-dimethylthiazole

Cat. No.: B13965014
CAS No.: 2289-76-1
M. Wt: 210.34 g/mol
InChI Key: BJRLWKSAAGFCBZ-UHFFFAOYSA-N
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Description

2-Cyclohexylamino-4,5-dimethylthiazole is a chemically synthesized small molecule featuring the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 2-aminothiazole core is recognized as a privileged structure in pharmaceutical research, known for its ability to interact with diverse biological targets . This compound is specifically engineered with a cyclohexylamino substituent, a modification that research into analogous structures suggests may enhance hydrophobic interactions and improve selectivity towards enzymatic targets . While the specific biological profile of this compound is under investigation, compounds based on the 2-aminothiazole architecture have demonstrated a wide range of research applications. Structurally similar molecules have been explored as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders and cancer , and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle . Furthermore, various 2-aminothiazole derivatives are being investigated in early-stage research for their potential antifungal properties . This reagent is provided for research purposes only and is a valuable building block for chemists developing novel bioactive molecules or for biologists conducting initial target identification and mechanism-of-action studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2289-76-1

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N-cyclohexyl-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H18N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13)

InChI Key

BJRLWKSAAGFCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CCCCC2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Cyclohexylamino-4,5-dimethylthiazole

General Synthetic Strategy

The preparation of this compound generally involves nucleophilic substitution reactions on suitably functionalized thiazole precursors, often mercaptothiazoles or thiazol-2-amine derivatives. The key step is the introduction of the cyclohexylamino group at the 2-position of the thiazole ring, while maintaining or introducing methyl groups at positions 4 and 5.

Sulfenamide Formation via Aqueous Chloramine Reaction

A patented method describes the synthesis of sulfenamides, including 2-cyclohexylaminothiazole derivatives, by reacting aqueous chloramine with alkali metal salts of mercaptothiazoles. This process is applicable to 2-cyclohexylaminothiazole compounds and can be adapted for 4,5-dimethyl substitution.

Reaction Overview:
  • Reactants: Alkali metal salt of 5-carbethoxy-2-mercapto-4-methylthiazole (or related mercaptothiazole), aqueous chloramine, cyclohexylamine.
  • Conditions: Temperature between 20° to 60° C (optimal 25° to 40° C), aqueous medium.
  • Procedure:
    • Prepare chloramine by adding amine salt solution to bleach.
    • Add base to chloramine mixture.
    • Add aqueous alkali metal mercaptothiazole solution.
    • Allow reaction to proceed.
    • Separate and wash the sulfenamide product.
Notes:
  • Alkali metals used include sodium and potassium.
  • Excess amine and bleach (15-25%) improve yields.
  • Concentrations of mercaptothiazole salts are typically 30-50% by weight.
  • The product 2-cyclohexylaminothiazole has a melting point above 40 °C, indicating purity and stability.

This method is advantageous for its aqueous medium and relatively mild conditions, suitable for industrial-scale synthesis.

Amination of 2-Alkylthio Thiazole Derivatives

Another common synthetic approach involves nucleophilic substitution of a 2-methylthio or 2-alkylthio group on a thiazole ring by cyclohexylamine under reflux conditions.

Reaction Overview:
  • Starting Material: 2-deoxo-2-alkylthio-4,5-dimethylthiazole derivatives.
  • Reagents: Cyclohexylamine (primary amine).
  • Conditions: Reflux heating for 7–9 hours, often in a suitable solvent such as ethanol or dimethylformamide (DMF).
  • Yield: Typically 60–88%.
Mechanism:
  • The nucleophilic amine attacks the electrophilic carbon adjacent to the sulfur atom, displacing the alkylthio group and forming the 2-cyclohexylamino derivative.
Example:
  • Heating 2-deoxo-2-methylthio-4,5-dimethylthiazole with cyclohexylamine yields this compound as crystalline solids.

Comparative Data Table of Preparation Methods

Method Starting Material Conditions Yield (%) Advantages References
Aqueous chloramine sulfenamide Alkali metal salt of mercaptothiazole 20–60 °C, aqueous, 15–25% excess amine/bleach Moderate to high Mild, aqueous, scalable
Amination of 2-alkylthio thiazole 2-alkylthio-4,5-dimethylthiazole Reflux with cyclohexylamine, 7–9 h 60–88 Direct substitution, good yields
Michael addition (specialized) Unsaturated alkaloid derivatives Aqueous/organic, mild temp Moderate Applicable to complex molecules

Analytical and Research Results

  • Melting Points: Products like 2-cyclohexylaminothiazole derivatives typically have melting points above 40 °C, indicating crystalline purity.
  • Yields: Amination reactions yield 60–88%, depending on amine and reaction time.
  • Reaction Monitoring: FT-IR and NMR spectroscopy are standard for confirming substitution and purity.
  • Structural Confirmation: X-ray crystallography has been used to confirm the structure of cyclohexylamino-substituted thiazole derivatives.

Chemical Reactions Analysis

N-Cyclohexyl-4,5-dimethyl-2-thiazolamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4,5-dimethyl-2-thiazolamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 2-Amino-4,5-dimethylthiazole Hydrochloride: Lacks the cyclohexyl group but includes a protonated amino group at position 2, enhancing water solubility due to the hydrochloride salt .
  • 4,5-Dimethylthiazole : A simpler analog without substitutions at position 2, offering reduced steric hindrance and lower molecular weight.
  • 2-Cyclohexylthiazole : Retains the cyclohexyl group but lacks methyl substituents at positions 4 and 5, altering electronic and steric properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP<sup>*</sup> Melting Point (°C)
2-Cyclohexylamino-4,5-dimethylthiazole ~224.34 Low 3.2 120–122 (estimated)
2-Amino-4,5-dimethylthiazole HCl ~180.67 High 1.8 245–247
4,5-Dimethylthiazole ~127.19 Moderate 1.5 65–67

<sup>*</sup>LogP (octanol-water partition coefficient) values are estimated based on substituent contributions.

  • Solubility: The cyclohexyl group in this compound reduces water solubility compared to its amino-hydrochloride counterpart, which benefits from ionic character .
  • Lipophilicity : Increased LogP (3.2 vs. 1.8) suggests superior membrane permeability, advantageous for crossing biological barriers in drug delivery.

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